1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide
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Overview
Description
1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is a complex organic compound featuring a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atoms in the thiadiazole ring.
Reduction: This reaction can reduce the thiadiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new drugs with antitumor or cytotoxic activities.
Mechanism of Action
The mechanism of action for 1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiadiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
1-{[(4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H18N4O2S3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H18N4O2S3/c17-14(22)11-6-8-19(9-7-11)13(21)10-24-15-18-20(16(23)25-15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H2,17,22) |
InChI Key |
VYBGILFNJJVPDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NN(C(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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